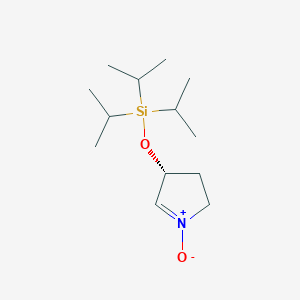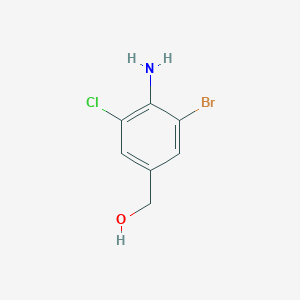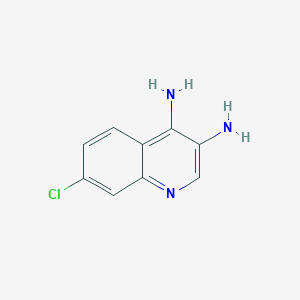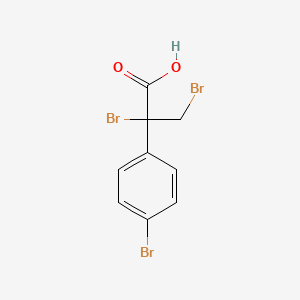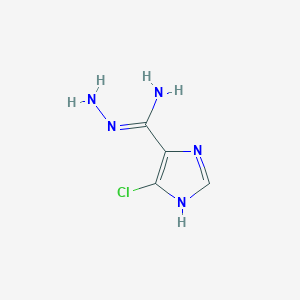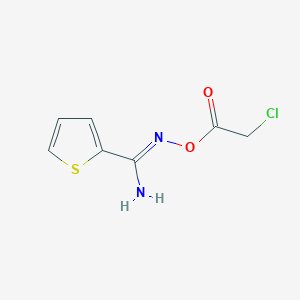
N'-(2-Chloroacetoxy)thiophene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Chloroacetoxy)thiophene-2-carboximidamide is a chemical compound with the molecular formula C7H7ClN2O2S and a molecular weight of 218.66 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroacetoxy)thiophene-2-carboximidamide typically involves the reaction of thiophene-2-carboximidamide with chloroacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N’-(2-Chloroacetoxy)thiophene-2-carboximidamide involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloroacetoxy)thiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiophene derivatives with different functional groups.
Substitution: The chloroacetoxy group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiophene derivatives .
Scientific Research Applications
N’-(2-Chloroacetoxy)thiophene-2-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(2-Chloroacetoxy)thiophene-2-carboximidamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of neuronal nitric oxide synthase (nNOS) by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can have therapeutic effects in conditions where overproduction of nitric oxide is implicated, such as chronic neurodegenerative diseases and melanoma .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboximidamide: A closely related compound with similar chemical properties but lacking the chloroacetoxy group.
Thiophene-2-carboxamide derivatives: These compounds share the thiophene core structure and exhibit similar biological activities.
Uniqueness
N’-(2-Chloroacetoxy)thiophene-2-carboximidamide is unique due to the presence of the chloroacetoxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, enhancing the compound’s potential as a therapeutic agent .
Properties
Molecular Formula |
C7H7ClN2O2S |
|---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C7H7ClN2O2S/c8-4-6(11)12-10-7(9)5-2-1-3-13-5/h1-3H,4H2,(H2,9,10) |
InChI Key |
OQXNURSNFIANFU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/OC(=O)CCl)/N |
Canonical SMILES |
C1=CSC(=C1)C(=NOC(=O)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



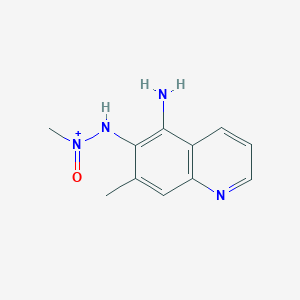


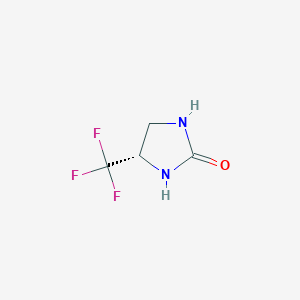
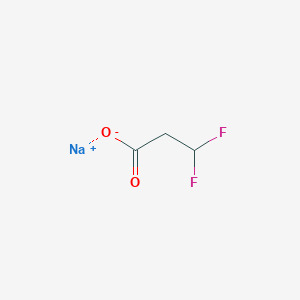
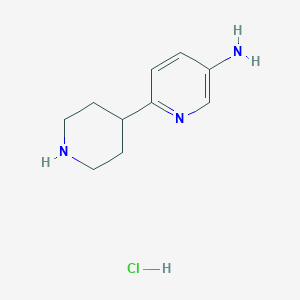

![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
